molecular formula C22H22N2O4 B11013212 methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B11013212
M. Wt: 378.4 g/mol
InChI Key: AOCWUKDEKQDBEQ-ZQRQZVKFSA-N
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Description

Methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound belonging to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core.

Industrial Production Methods

Industrial production of this compound may utilize optimized reaction conditions to maximize yield and purity. This often involves the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at a large scale .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the beta-carboline core .

Scientific Research Applications

Methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially exerting neuroprotective effects. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-carbolines such as harmine, harmaline, and tetrahydroharmine. These compounds share the beta-carboline core structure but differ in their substituents and functional groups .

Uniqueness

What sets methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl group and the esterified carboxylate group distinguishes it from other beta-carbolines and contributes to its distinct properties .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

methyl (3S)-2-acetyl-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C22H22N2O4/c1-13(25)24-19(22(26)28-3)12-17-16-6-4-5-7-18(16)23-20(17)21(24)14-8-10-15(27-2)11-9-14/h4-11,19,21,23H,12H2,1-3H3/t19-,21?/m0/s1

InChI Key

AOCWUKDEKQDBEQ-ZQRQZVKFSA-N

Isomeric SMILES

CC(=O)N1[C@@H](CC2=C(C1C3=CC=C(C=C3)OC)NC4=CC=CC=C24)C(=O)OC

Canonical SMILES

CC(=O)N1C(CC2=C(C1C3=CC=C(C=C3)OC)NC4=CC=CC=C24)C(=O)OC

Origin of Product

United States

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